

Unlocking Muscle Growth: A Comparative Guide to Myostatin Prodomain-Derived Peptides

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Compound of Interest

Compound Name: *Myostatin inhibitory peptide 7*

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For researchers, scientists, and drug development professionals, the quest for effective myostatin inhibitors holds immense promise for treating muscle-wasting diseases. Myostatin, a negative regulator of muscle growth, is held in check by its own prodomain. This guide provides an objective comparison of various peptides derived from this prodomain, offering a head-to-head look at their performance based on available experimental data.

Myostatin prodomain-derived peptides function by mimicking the natural inhibitory action of the prodomain, binding to mature myostatin and preventing it from activating its signaling cascade. This guide delves into the specifics of several such peptides, presenting their in vitro efficacy and in vivo effects on muscle mass.

Quantitative Comparison of Myostatin Prodomain-Derived Peptides

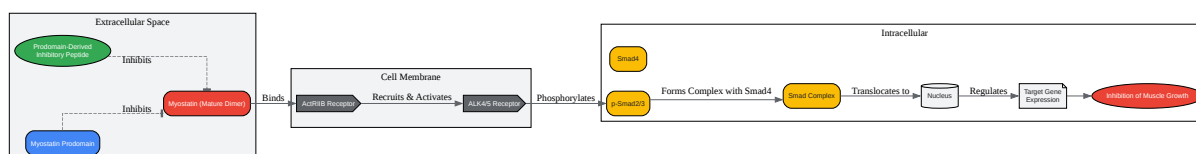
The following table summarizes the in vitro inhibitory activity and in vivo muscle mass-enhancing effects of various myostatin prodomain-derived peptides.

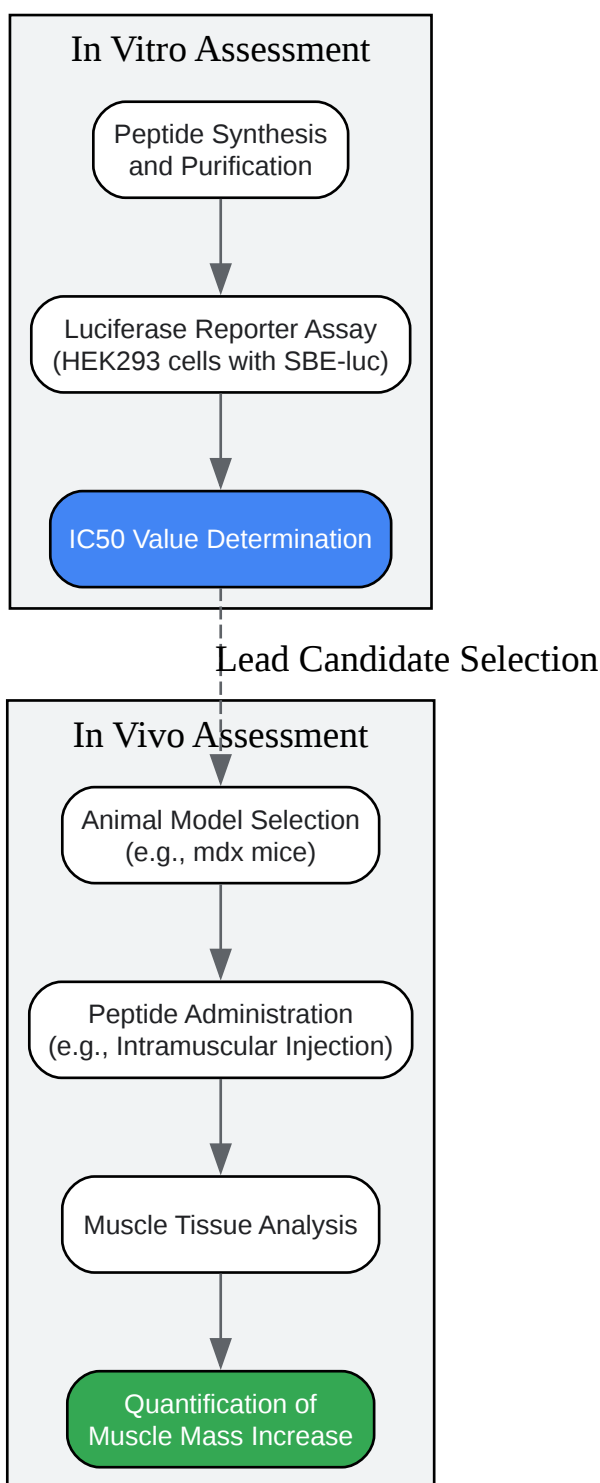
Peptide Name	Sequence/Origin	In Vitro Efficacy (IC50)	In Vivo Model	Muscle Mass Increase	Citation
Peptide 1	23-residue minimum peptide from mouse myostatin prodomain (WRQNTRYSRIEAIQILSKLRL-amide)	3.56 ± 0.25 μ M	mdx mice	10-19% in tibialis anterior	[1]
Peptide 2	24-residue peptide from mouse myostatin prodomain	K D = 30-36 nM	Duchenne muscular dystrophy model mice	Significant increase in muscle mass	[2]
Peptide 7	23-residue peptide from mouse myostatin prodomain	K D = 30-36 nM	Not specified in provided context	Not specified in provided context	[2]
Peptide 3d	Modified 22-mer peptide derived from Peptide 1	0.32 ± 0.05 μ M	mdx mice & ICR mice	10-19% in tibialis anterior (mdx); 10-34% in tibialis anterior & 11-35% in gastrocnemius (ICR)	[1]
MIPE-1686	16-mer N-terminal-free L-peptide	0.26 μ M	C57BL/6J mice	9% increase in tibialis anterior	[3]

MID-35	16-mer retro-inverso D-peptide	0.19 μ M	C57BL/6J mice	33% increase in tibialis anterior	[3]
p29	29-amino acid inhibitory core of the myostatin prodomain	Not specified in provided context	Wild-type mice	10.6% increase in tibialis anterior	[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these peptides, the following diagrams illustrate the myostatin signaling pathway and a general experimental workflow for assessing inhibitory peptides.





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